(4-(4-甲氧基苯基)哌嗪-1-基)(1-甲基-1H-1,2,3-噻唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

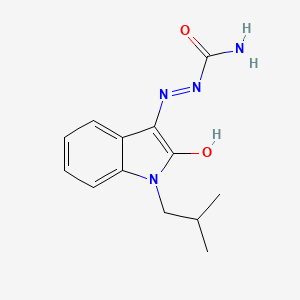

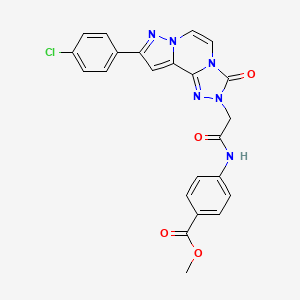

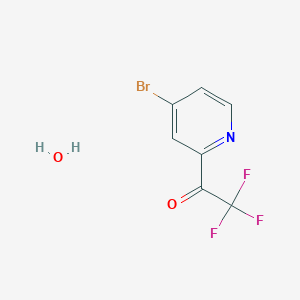

The compound "(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives have been extensively studied for their potential as central nervous system agents, anticancer, and antituberculosis drugs . The methoxyphenyl group suggests potential interaction with receptor sites, and the triazolyl methanone moiety could confer unique biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions including bromination, cyclization, N-alkylation, and reduction . For instance, the synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, a key intermediate, was prepared using diethanolamine as a starting material followed by acylation with acyl chloride to yield novel piperazine derivatives . Similarly, the synthesis of related compounds with a benzotriazole moiety involved the use of terminal benzotriazole fragments to enhance 5-HT1A and 5-HT2 receptor affinity . These methods highlight the synthetic versatility of piperazine derivatives and their potential for structural modification to target different biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, ^1HNMR, MS, and sometimes X-ray crystallography . For example, novel oxadiazolyl piperazine derivatives had their structures confirmed by single-crystal X-ray diffraction studies, which showed that the piperazine ring adopts a chair conformation . The presence of substituents like the methoxyphenyl group and the triazolyl methanone could influence the overall molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including acylation, to produce a wide array of compounds with different substituents . The reactivity of these compounds can be further understood through computational methods such as density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks . These analyses are crucial for designing compounds with specific biological targets in mind.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the introduction of a benzotriazole moiety was found to contribute to the receptor affinity of the compound, suggesting that subtle changes in the chemical structure can have significant biological implications .

科学研究应用

抗微生物活性

这种化合物已被合成并评估其抗微生物特性。Bektaş等人(2007年)对一些新的1,2,4-三唑衍生物的合成和抗微生物活性进行了研究,其中包括与提到的化合物相关的结构,发现这些衍生物对各种微生物具有良好到中等的活性。这些发现突显了这些化合物在新型抗微生物药物开发中的潜力(Bektaş等人,2007年)。

对人类病原体的生物活性

Nagaraj等人(2018年)合成了一系列新的哌嗪三唑类似物,并评估了它们对四种人类病原细菌的抗菌活性。研究发现,在哌嗪环上具有特定取代基的化合物显著抑制了细菌的生长,展示了这些分子在进一步药物开发中的潜力(Nagaraj et al., 2018)。

抑制微管聚合

在癌症研究中,一个重要的应用是抑制微管聚合。Prinz等人(2017年)报告了由苯氧噻吩和苯并噻吩衍生的N-杂环(4-苯基哌嗪-1-基)甲酮作为高效的微管聚合抑制剂。这项研究展示了几种具有优异抗增殖特性的类似物,表明它们作为癌症治疗药物的潜力(Prinz et al., 2017)。

合成和抗结核病研究

另一个应用领域是抗结核病研究。例如,Mallikarjuna等人(2014年)专注于[1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮衍生物的合成、抗癌症和抗结核病研究。他们的研究确定了具有显著抗结核病和抗癌活性的化合物,突显了这些衍生物的双重治疗潜力(Mallikarjuna et al., 2014)。

组胺H3受体拮抗剂

这种化合物及其类似物也被探索作为组胺H3受体拮抗剂,这可能对治疗类似嗜睡症或阿尔茨海默病等疾病有影响。Letavic等人(2015年)详细介绍了苯基(哌嗪-1-基)甲酮作为组胺H3受体拮抗剂的临床前特性。他们的优化工作确定了用于临床试验的开发候选药物,展示了这些化合物的潜在治疗价值(Letavic et al., 2015)。

属性

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-11-14(16-17-18)15(21)20-9-7-19(8-10-20)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXRXXNTEZZWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)